molecular formula C26H34O11 B15239962 SargentodosideA

SargentodosideA

Cat. No.: B15239962
M. Wt: 522.5 g/mol
InChI Key: DPNOLYSPSWWYGO-IRAIAKCDSA-N
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Description

SargentodosideA: is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a glycoside, a type of molecule in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule. This compound has garnered interest due to its potential biological activities and its role in natural product chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SargentodosideA typically involves multiple steps, starting from readily available starting materials. The process often includes glycosylation reactions, where a sugar moiety is attached to the aglycone part of the molecule. The reaction conditions usually require the presence of a catalyst and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, ensuring a consistent supply for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: SargentodosideA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

SargentodosideA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage, as well as to explore the reactivity of glycosides.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: There is interest in its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: this compound can be used in the production of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of SargentodosideA involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

SargentodosideA can be compared with other glycosides, such as:

    Saponins: These are glycosides with soap-like properties, known for their ability to form foams in aqueous solutions.

    Flavonoid glycosides: These compounds consist of a flavonoid moiety bound to a sugar, and they are known for their antioxidant properties.

    Cardiac glycosides: These are a class of glycosides that have potent effects on the heart, used in the treatment of heart failure and arrhythmias.

Uniqueness: What sets this compound apart is its specific chemical structure and the unique biological activities it exhibits

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(6S,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-34-18-6-12(3-4-17(18)30)22-15-8-20(36-26-25(33)24(32)23(31)21(11-29)37-26)19(35-2)7-13(15)5-14(9-27)16(22)10-28/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16+,21-,22-,23-,24+,25-,26-/m1/s1

InChI Key

DPNOLYSPSWWYGO-IRAIAKCDSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]([C@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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